molecular formula C18H27N3O3 B4584899 ETHYL 3-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)PROPANOATE

ETHYL 3-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)PROPANOATE

Cat. No.: B4584899
M. Wt: 333.4 g/mol
InChI Key: VLGABNLGFSQRJE-UHFFFAOYSA-N
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Description

ETHYL 3-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)PROPANOATE is a useful research compound. Its molecular formula is C18H27N3O3 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate is 333.20524173 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) is identified as a highly potent and orally active fibrinogen receptor antagonist. It features a trisubstituted beta-amino acid residue, indicating significant potential for antithrombotic treatment in acute phases due to its rapid onset and relatively short duration of action after oral administration. This compound underscores the importance of the trisubstituted beta-amino acid unit in maintaining the molecule's active conformation and highlights the therapeutic potential of 3-substituted-2,2-dimethyl-beta-amino acid residues as linear templates to restrict the conformational flexibility of peptidomimetics (Hayashi et al., 1998).

Orthogonally Protected Amino Acids

The synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates demonstrates a methodology for producing edeine analogs. The absolute configuration of newly generated asymmetric carbon atoms in β-hydroxy-γ,δ-diamino products, established through 1H NMR spectroscopy, showcases advancements in the synthesis of complex amino acids for potential applications in medicinal chemistry and drug development (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Conversion into Conhydrins

Ethyl N-benzhydrylpipecolinate's reaction with ethylmagnesium bromide, followed by treatment with alcoholic alkali, showcases a method for synthesizing hydroxypropyl-substituted piperidine. This method effectively produces racemic α- and β-conhydrins, highlighting a novel approach to accessing these compounds which could have implications in synthetic organic chemistry and potentially pharmacological applications (Lysenko, Bekish, & Kulinkovich, 2002).

Schiff and Mannich Bases of Isatin Derivatives

The synthesis and characterization of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones offer insights into the chemical structure and potential applications of these compounds. Such studies contribute to the broader field of medicinal chemistry, where these derivatives could serve as key intermediates in the development of new therapeutic agents (Bekircan & Bektaş, 2008).

Biomimetically Activated Amino Acids

Research on the catalysis in the hydrolysis of alanyl ethyl phosphate sheds light on the inherent reactivity of activated amino acid derivatives. Such studies contribute to understanding the biochemical processes involved in protein biosynthesis and could inform the design of biomimetic catalysts for synthetic applications (Kluger, Loo, & Mazza, 1997).

Properties

IUPAC Name

ethyl 3-[(1-benzylpiperidin-4-yl)carbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-2-24-17(22)8-11-19-18(23)20-16-9-12-21(13-10-16)14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGABNLGFSQRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.